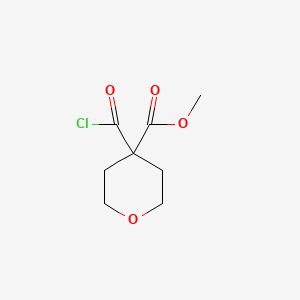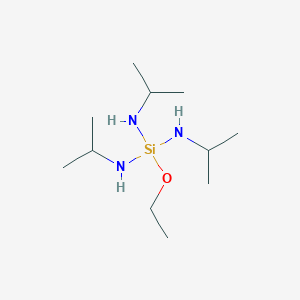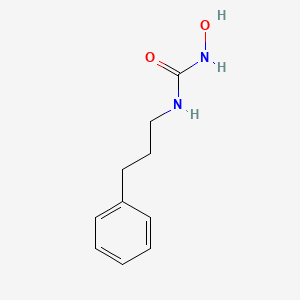![molecular formula C24H22O6 B14176882 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid CAS No. 856685-85-3](/img/structure/B14176882.png)
2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid is a flexible dicarboxylate ligand known for its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid typically involves the reaction of 4,5-dimethyl-1,2-phenylenebis(methyleneoxy) with dibenzoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with various biological pathways. These interactions can lead to changes in enzyme activity, protein conformation, and other cellular processes .
Comparaison Avec Des Composés Similaires
- 2,2’-[(1,2-Phenylenebis(methylene))bis(sulfanediyl)]dibenzoic acid
- 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)]dibenzoic acid
- 2,2’-[(1,4-Phenylenebis(methylene))bis(sulfanediyl)]dinicotinic acid
Comparison: Compared to these similar compounds, 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid exhibits unique properties due to the presence of dimethyl groups on the phenylene ring. These groups can influence the compound’s reactivity, stability, and overall performance in various applications .
Propriétés
Numéro CAS |
856685-85-3 |
|---|---|
Formule moléculaire |
C24H22O6 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-[[2-[(2-carboxyphenoxy)methyl]-4,5-dimethylphenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C24H22O6/c1-15-11-17(13-29-21-9-5-3-7-19(21)23(25)26)18(12-16(15)2)14-30-22-10-6-4-8-20(22)24(27)28/h3-12H,13-14H2,1-2H3,(H,25,26)(H,27,28) |
Clé InChI |
LIKLYKQDZJLIFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)COC2=CC=CC=C2C(=O)O)COC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)

![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)

![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
